

# A Comparative Spectroscopic Analysis of Tadalafil and its (6S,12aS) Isomer

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## Compound of Interest

Compound Name: Tadalafil, (6S,12aS)-

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This guide provides a detailed comparison of the spectroscopic data for Tadalafil, the (6R,12aR)-enantiomer, and its corresponding (6S,12aS)-enantiomer. As enantiomers, these two molecules exhibit identical spectroscopic behavior in achiral environments for techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, they can be distinguished by their interaction with plane-polarized light, as observed in Circular Dichroism (CD) spectroscopy. This guide presents key spectroscopic data in a comparative format and outlines the experimental protocols for their acquisition.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Tadalafil and its (6S,12aS) isomer.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Under achiral solvent conditions, the <sup>1</sup>H NMR spectra of Tadalafil and its (6S,12aS) enantiomer are identical. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: <sup>1</sup>H NMR Chemical Shift Data for Tadalafil and its (6S,12aS) Isomer

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm
H-12	5.91 (s, 2H)
Aromatic Protons	8.72 (d, J=2.5 Hz, 1H)
8.45 (dd, J=8.5, 2.5 Hz, 1H)	
7.82 (d, J=8.5 Hz, 1H)	
Methyl Protons (CH <sub>3</sub> )	2.63 (s, 3H)
Note: Data presented is for Tadalafil in DMSO-d <sub>6</sub> . The spectrum of the (6S,12aS) isomer is identical under these conditions. <a href="#">[1]</a> <a href="#">[2]</a>	

## Infrared (IR) Spectroscopy

The solid-state FT-IR spectra of the two enantiomers are identical, displaying the same characteristic absorption bands corresponding to their functional groups.

Table 2: Key FT-IR Absorption Bands for Tadalafil and its (6S,12aS) Isomer

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment
1675	C=O (Amide) stretch
1646	C=C (Aromatic) stretch
1435	C-N stretch
746	Benzene ring out-of-plane bend
Note: The IR spectrum of the (6S,12aS) isomer is identical to that of Tadalafil. <a href="#">[3]</a> <a href="#">[4]</a>	

## Mass Spectrometry (MS)

Mass spectrometry, being an achiral technique, does not differentiate between enantiomers. Both Tadalafil and its (6S,12aS) isomer will produce the same molecular ion and fragmentation pattern.

Table 3: ESI-MS Fragmentation Data for Tadalafil and its (6S,12aS) Isomer

m/z (mass-to-charge ratio)	Ion Assignment
390.4	[M+H] <sup>+</sup> (Protonated Molecular Ion)
268.3	Fragment Ion
262	Common Fragment Ion (C2)
197	Common Fragment Ion (C3)
169	Common Fragment Ion (C4)
135	Common Fragment Ion (C1)
Note: The mass spectrum of the (6S,12aS) isomer is identical to that of Tadalafil. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	

## Circular Dichroism (CD) Spectroscopy

Circular dichroism is the definitive technique for distinguishing between enantiomers. The CD spectrum of the (6S,12aS) isomer is a mirror image of the Tadalafil ((6R,12aR)-isomer) spectrum, exhibiting equal magnitude but opposite signs of ellipticity at each wavelength.

Table 4: Comparison of Circular Dichroism (CD) Spectra

Spectroscopic Parameter	Tadalafil (6R,12aR)	(6S,12aS) Isomer
CD Spectrum	Positive and negative Cotton effects at specific wavelengths.	Mirror image of the (6R,12aR) spectrum. Cotton effects have the same magnitude but opposite signs.
Note: This difference in the CD spectra allows for the confident assignment of the absolute configuration of each enantiomer. <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>		

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain high-resolution  $^1\text{H}$  NMR spectra for structural elucidation.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the Tadalafil sample.
  - Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ) in a clean NMR tube.
  - Ensure the sample is fully dissolved; vortex if necessary.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.

- Integrate the signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the proton signals.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (ATR method):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid Tadalafil sample directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.
  - Record the sample spectrum. Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The spectrometer software automatically subtracts the background spectrum from the sample spectrum.
  - Identify and label the major absorption bands in the spectrum and assign them to the corresponding molecular vibrations.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).
- Sample Preparation:
  - Prepare a dilute solution of the Tadalafil sample (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
- Data Acquisition:
  - Infuse the sample solution directly into the ESI source at a constant flow rate or inject it into the LC system.
  - Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal ionization.
  - Acquire the mass spectrum in positive ion mode over a relevant  $m/z$  range.
  - For fragmentation analysis (MS/MS), select the protonated molecular ion ( $[M+H]^+$ ) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
- Data Processing:
  - Analyze the full scan mass spectrum to identify the protonated molecular ion.
  - Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

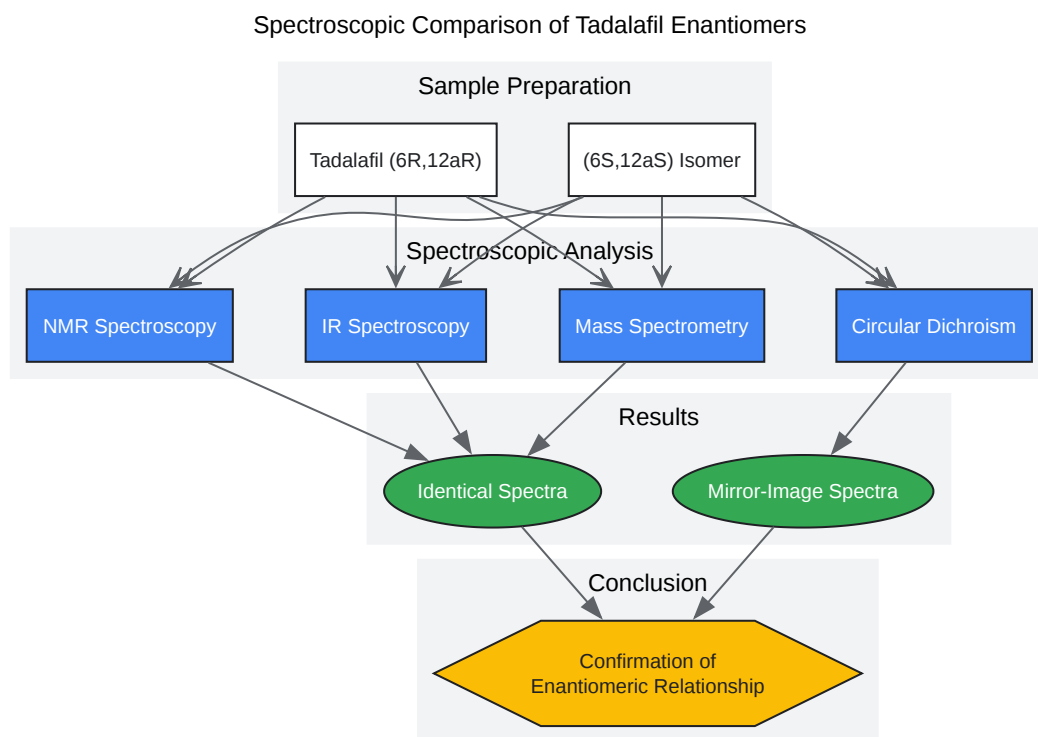
## Circular Dichroism (CD) Spectroscopy

- Objective: To determine the chiroptical properties and differentiate between the enantiomers.
- Instrumentation: A CD spectropolarimeter.

- Sample Preparation:
  - Prepare a solution of the Tadalafil sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-1.0 mg/mL).
  - The solvent must not have significant absorption in the wavelength range of interest.
  - Use a quartz cuvette with a specific path length (e.g., 1 cm or 0.1 cm).
- Data Acquisition:
  - Record a baseline spectrum of the solvent in the cuvette.
  - Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
  - Key parameters to set include the scanning speed, bandwidth, and response time.
  - Repeat the measurement for the other enantiomer under identical conditions.
- Data Processing:
  - Subtract the solvent baseline from the sample spectrum.
  - The resulting spectrum shows the differential absorption of left and right circularly polarized light as a function of wavelength.
  - Compare the spectra of the two enantiomers to confirm they are mirror images.

## Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of Tadalafil and its (6S,12aS) isomer.



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Caption: Workflow for the comparative spectroscopic analysis of Tadalafil enantiomers.

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